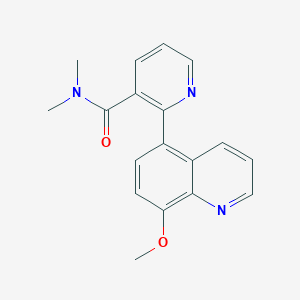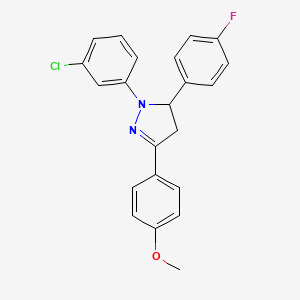![molecular formula C13H15N3O3 B5089991 [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that belongs to the family of triazole derivatives. It has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that regulate gene expression. By inhibiting the activity of HDACs, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can alter the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in the apoptotic pathway. The compound has also been shown to inhibit the growth of cancer cells by suppressing the expression of cyclin D1, which is a protein that regulates cell cycle progression.
In addition to its anticancer activity, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. The compound has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which are molecules that can cause oxidative damage to DNA, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is its high yield of synthesis. The compound can be easily synthesized in large quantities using a simple click reaction. Another advantage is its broad spectrum of biological activity. The compound has been shown to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a promising candidate for drug development.
However, there are also some limitations associated with [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. One limitation is its poor solubility in water, which can make it difficult to use in biological assays. Another limitation is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. One direction is to explore its potential applications in other fields, such as material science and agriculture. The compound has been found to exhibit antimicrobial activity, which can be useful in the development of antimicrobial coatings for various materials. It can also be used as a fungicide or bactericide in agriculture.
Another direction is to optimize the synthesis method of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid to improve its solubility and reduce its toxicity. This can be achieved by modifying the chemical structure of the compound or by using different reaction conditions.
Finally, further studies are needed to elucidate the mechanism of action of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. This can help to identify its molecular targets and optimize its use in drug development.
Conclusion:
In conclusion, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method is simple and yields high quantities of the compound. The compound has been found to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory activities. However, further studies are needed to optimize its use in drug development and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can be achieved through a click reaction between ethyl 4-azido-2-methylbenzoate and propargyl acetic acid. The reaction is catalyzed by copper (I) bromide and sodium ascorbate in the presence of a solvent such as dimethyl sulfoxide (DMSO) or water. The yield of the reaction is high, and the product can be easily purified through recrystallization.
Applications De Recherche Scientifique
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
In addition to its anticancer activity, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has also been shown to possess antifungal and antibacterial properties. It has been tested against various fungal and bacterial strains, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. The compound has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.
Propriétés
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-11-6-4-10(5-7-11)16-9(2)12(14-15-16)8-13(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEVNUYNCNZPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)

![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
